5-Chloro-2-(thiazol-5-yl)pyridine 5-Chloro-2-(thiazol-5-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20518582
InChI: InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H
SMILES:
Molecular Formula: C8H5ClN2S
Molecular Weight: 196.66 g/mol

5-Chloro-2-(thiazol-5-yl)pyridine

CAS No.:

Cat. No.: VC20518582

Molecular Formula: C8H5ClN2S

Molecular Weight: 196.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(thiazol-5-yl)pyridine -

Specification

Molecular Formula C8H5ClN2S
Molecular Weight 196.66 g/mol
IUPAC Name 5-(5-chloropyridin-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H
Standard InChI Key GUWPZGSHHGROHS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1Cl)C2=CN=CS2

Introduction

Structural and Chemical Properties

The compound’s IUPAC name is 5-(5-chloropyridin-2-yl)-1,3-thiazole, and its Standard InChI key is InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10. The pyridine and thiazole rings confer aromatic stability, while the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₅ClN₂S
Molecular Weight196.66 g/mol
Melting PointNot reported
SolubilityLimited in water

The electron-withdrawing chlorine and electron-rich thiazole moiety create a polarized structure, enabling participation in hydrogen bonding and π-π stacking interactions.

Synthetic Routes

General Synthesis

The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine typically involves cross-coupling reactions between pyridine and thiazole precursors. A representative route includes:

  • Chloropyridine Preparation: 2-Aminopyridine is chlorinated using POCl₃ or PCl₅ to yield 5-chloro-2-aminopyridine.

  • Thiazole Coupling: The chloropyridine undergoes Suzuki-Miyaura coupling with a thiazole boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃).

Reaction Scheme:

C5H4ClN+Thiazole PrecursorPd Catalyst/BaseC8H5ClN2S\text{C}_5\text{H}_4\text{ClN} + \text{Thiazole Precursor} \xrightarrow{\text{Pd Catalyst/Base}} \text{C}_8\text{H}_5\text{ClN}_2\text{S}

Yields vary between 40–70% depending on reaction optimization.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and reduce costs. Solvent selection (e.g., THF or DMF) and catalyst recycling are critical for sustainability.

Pharmacological Applications

Kinase Inhibition

Structural analogs of 5-Chloro-2-(thiazol-5-yl)pyridine demonstrate potent kinase inhibitory activity:

Compound AnalogueTarget KinaseIC₅₀ (nM)Reference
3-[[5-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino]methyl]benzamideALK5<100
12u (CDK9 inhibitor)CDK97

These compounds inhibit transforming growth factor-β (TGF-β) and cyclin-dependent kinases (CDKs), showing promise in cancer therapy .

Antimicrobial Activity

Thiazole-pyridine hybrids exhibit broad-spectrum antimicrobial effects. For example:

MicroorganismMIC (µM)
Staphylococcus aureus16.69
Escherichia coli78.23

Mechanisms include disruption of bacterial cell wall synthesis and DNA gyrase inhibition .

Material Science Applications

The compound’s electronic properties make it suitable for:

  • Organic Semiconductors: The conjugated π-system facilitates charge transport, with a bandgap of ~2.8 eV.

  • Fluorescent Dyes: Thiazole’s electron-deficient nature enhances photostability for imaging applications.

Analytical Characterization

TechniquePurposeKey Findings
NMR SpectroscopyStructural confirmationδ 8.5 (pyridine-H), δ 7.9 (thiazole-H)
HPLCPurity assessment>98% purity
Mass SpectrometryMolecular ion detectionm/z 196.66 [M+H]⁺

These methods ensure batch consistency and regulatory compliance.

Challenges and Limitations

  • Synthetic Complexity: Low yields in cross-coupling reactions necessitate costly catalysts.

  • Solubility Issues: Limited aqueous solubility hinders formulation for biological studies.

  • Stability: Susceptibility to hydrolysis under acidic conditions requires specialized storage.

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies or nanoformulations.

  • Materials Innovation: Explore use in perovskite solar cells or organic light-emitting diodes (OLEDs).

  • Green Chemistry: Develop solvent-free synthesis using microwave irradiation.

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